molecular formula C4H6N2 B151067 1-Methylpyrazole CAS No. 930-36-9

1-Methylpyrazole

Cat. No. B151067
CAS RN: 930-36-9
M. Wt: 82.1 g/mol
InChI Key: UQFQONCQIQEYPJ-UHFFFAOYSA-N
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Description

1-Methylpyrazole is a chemical compound that is part of the pyrazole family, which are heterocyclic aromatic organic compounds. The structure of 1-methylpyrazole includes a pyrazole ring, a five-membered ring with two nitrogen atoms and three carbon atoms, with one of the carbon atoms being methylated.

Synthesis Analysis

The synthesis of 1-methylpyrazole derivatives has been explored in various studies. For instance, the synthesis of 1-arylpyrazoles as potent σ(1) receptor antagonists has been reported, where the nature of the pyrazole substituents was found to be crucial for activity . Another study describes the iron-catalyzed oxidative reactions of 1,3-dicarbonyl compounds with N,N-dimethylaniline to efficiently synthesize methylene-bridged bis-1,3-dicarbonyl compounds, which can further react to form bipyrazoles . Additionally, the regioselectivity in the lithiation of 1-methylpyrazole has been studied, showing that functionalization can occur at different positions depending on the reaction conditions .

Molecular Structure Analysis

The molecular structure of 1-methylpyrazole and its derivatives has been a subject of interest. For example, the photophysical and photochemical properties of 1-phenylpyrazole and its methyl-substituted derivatives have been investigated, with computational studies supporting the experimental findings . The tautomerism of 3(5)-methylpyrazole has also been discussed, with theoretical calculations and experimental data providing insights into the prototropic equilibria of these compounds .

Chemical Reactions Analysis

1-Methylpyrazole undergoes various chemical reactions. The synthesis of 1-methyl-3-hydroxypyrazoles has been achieved using 2,3-dihydropyrazolo[3,2-b]oxazoles as intermediates, with different methods leading to the target compounds . Moreover, 1-methyl-3-phenylpyrazolo[4,3-b]pyridines have been synthesized via a cyclization reaction, resulting in compounds with significant biological activity . The reaction between 1-H-3(5)-methylpyrazole and the tetrahydroborate anion has been proven to be regiospecific, as demonstrated by the crystal structure of a molybdenum complex .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-methylpyrazole derivatives are influenced by their molecular structure. The synthesis and structure of new complexes with palladium(II) ions using 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole have been reported, with cytotoxic activity being evaluated against various cell lines . Additionally, new macrocyclic polyaza compounds containing the 1-methylpyrazole moiety have been synthesized, with some forming dinuclear complexes with copper and silver, demonstrating the ability to extract silver from aqueous to organic phase10.

Scientific Research Applications

  • Inhibition of Alcohol Dehydrogenase : 1-Methylpyrazole, often referred to as 4-methylpyrazole in studies, is a potent inhibitor of alcohol dehydrogenase, an enzyme critical in alcohol metabolism. This inhibition has been explored in the context of treating reactions caused by disulfiram-alcohol and in managing alcohol intoxication (Lindros et al., 1981).

  • Study of Alcohol Metabolism : Research involving 1-methylpyrazole has contributed to a deeper understanding of alcohol metabolism in humans. For instance, it has been used to study the effect on various parameters of alcohol metabolism during alcohol intoxication, revealing significant effects on ethanol elimination rates and plasma acetate levels (Sarkola et al., 2002).

  • Cytochrome P-450 Interaction : Studies show that 1-methylpyrazole interacts with liver microsomal cytochrome P-450, influencing drug and alcohol metabolism. This interaction includes affecting the microsomal mixed-function oxidase system in several ways (Feierman & Cederbaum, 1985).

  • Application in Methanol Poisoning : 1-Methylpyrazole has been examined as a potential treatment for methanol poisoning. Its strong inhibition of alcohol oxidation and low toxicity make it a valuable tool for experimental studies and potential clinical applications in this area (Blomstrand et al., 1979).

  • Treatment for Ethylene Glycol Intoxication : There is evidence suggesting the effectiveness of 1-methylpyrazole in treating ethylene glycol intoxication, particularly when administered early during the course of poisoning (Baud et al., 1986).

  • Tautomerism Studies : Research on 1-methylpyrazole has also contributed to the understanding of tautomerism, a form of isomerism, particularly in the context of 3(5)-methylpyrazole and its cations (Catalán et al., 1989).

  • Corrosion Inhibition : Bipyrazolic compounds, including those related to 1-methylpyrazole, have been studied for their inhibitory effect on the corrosion of pure iron in acidic media. This research extends the application of 1-methylpyrazole derivatives beyond biological systems (Chetouani et al., 2005).

Safety And Hazards

1-Methylpyrazole causes skin irritation and serious eye irritation. It is also a flammable liquid and vapor . It is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .

Future Directions

Pyrazole-containing compounds, including 1-Methylpyrazole, have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in various fields. Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6N2/c1-6-4-2-3-5-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFQONCQIQEYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40239231
Record name 1H-Pyrazole, 1-methyl-
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Molecular Weight

82.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a pungent odor; [Alfa Aesar MSDS]
Record name 1H-Pyrazole, 1-methyl- 
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Vapor Pressure

17.1 [mmHg]
Record name 1H-Pyrazole, 1-methyl- 
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

1-Methylpyrazole

CAS RN

930-36-9
Record name 1-Methyl-1H-pyrazole
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Record name 1H-Pyrazole, 1-methyl-
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Record name 1H-Pyrazole, 1-methyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,520
Citations
MR Grimmett, KHR Lim - Australian Journal of Chemistry, 1978 - CSIRO Publishing
… Nitration in 80% sulphuric acid of 1-methylpyrazole gives 1-methyl-4-nitropyrazole and l-methyl3,4-dinitropyrazole in a 4 : 1 ratio. The dinitro compound is also formed by nitration of l-methyl-3nitropyrazole …
Number of citations: 39 www.publish.csiro.au
PW Alley, DA Shirley - Journal of the American Chemical Society, 1958 - ACS Publications
… 1-Methylpyrazole is metalated in the 5-position with n-butyllithium in 54% yield. … Metalation of 1-Methylpyrazole.—To a solution of 2.2g. (0.027 mole) of 1-methylpyrazole in 150 ml. of dry …
Number of citations: 46 pubs.acs.org
A Beladhria, K Beydoun, HB Ammar, RB Salem… - …, 2011 - thieme-connect.com
… were reacted with 1-methylpyrazole, satisfactory results were … of some heteroaryl bromides with 1-methylpyrazole. 3-… conditions are employed, 1-methylpyrazole can be arylated …
Number of citations: 24 www.thieme-connect.com
J Van Thuijl, KJ Klebe… - Organic Mass …, 1973 - Wiley Online Library
… hydrogens, will be presented for 1-methylpyrazole, where this process is even predominant. … For 1-methylpyrazole (11) the ratios for loss of unlabelled versus labelled HCN for the two …
Number of citations: 21 onlinelibrary.wiley.com
T Balle, M Begtrup, JW Jaroszewski… - Organic & …, 2006 - pubs.rsc.org
… Reaction of 1-methylpyrazole with n-BuLi in THF followed by … thermodynamic product 5-lithio-1-methylpyrazole (5-Li) in [D … We here present a study of the lithiation of 1-methylpyrazole (1…
Number of citations: 18 pubs.rsc.org
JW Pavlik, EM Kurzweil - The Journal of Organic Chemistry, 1991 - ACS Publications
… Methyl and fluorine substitution on the 1-methylpyrazole ring reduces reactivity via the Pe and P7 pathways. Thus, 1,5-dimethylpyrazole transposes by these pathways in a ratio of 3.5:1.8:1.0 …
Number of citations: 39 pubs.acs.org
BE Boulton, BAW Coller - Australian Journal of Chemistry, 1971 - CSIRO Publishing
… Previous workers2 have reported that pyrazole and 1-methylpyrazole in chloroform or carbon tetrachloride are brominated in the 4-position. The results of our kinetic studies indicate …
Number of citations: 17 www.publish.csiro.au
K Makino, H Yoshioka - Journal of fluorine chemistry, 1988 - Elsevier
… works on the selective fluorination of various N-heterocycles under mild conditions [4-61, we now wish to report a new method for the selective fluorination of ethyl 1-methylpyrazole-4-…
Number of citations: 61 www.sciencedirect.com
A Ohigashi, K Temmaru… - Organic process research …, 2006 - ACS Publications
… (1) starting materials 5-amino-1-methylpyrazole (2) and Horner−Wadsworth−Emmons … route to 4-substituted-5-amino-1-methylpyrazole 6 via cyanoenamine 5 using enamine exchange. …
Number of citations: 7 pubs.acs.org
XY Zhao, Q Zhou, JM Lu - RSC advances, 2016 - pubs.rsc.org
A series of N-heterocyclic carbene-palladium(II) chlorides-1-methylindazole and -1-methylpyrazole complexes was successfully synthesized and fully characterized by X-ray single …
Number of citations: 28 pubs.rsc.org

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